Flumiclorac-pentyl Flumiclorac-pentyl Flumiclorac-pentyl, also known as S-23031 or resource, belongs to the class of organic compounds known as phenylpyrrolines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrroline ring through a CC or CN bond. Flumiclorac-pentyl exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, flumiclorac-pentyl is primarily located in the membrane (predicted from logP). Flumiclorac-pentyl is a potentially toxic compound.
Flumiclorac pentyl is a pyrroline.
Brand Name: Vulcanchem
CAS No.: 87546-18-7
VCID: VC21255789
InChI: InChI=1S/C21H23ClFNO5/c1-2-3-6-9-28-19(25)12-29-18-11-17(16(23)10-15(18)22)24-20(26)13-7-4-5-8-14(13)21(24)27/h10-11H,2-9,12H2,1H3
SMILES: CCCCCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C3=C(C2=O)CCCC3)F)Cl
Molecular Formula: C21H23ClFNO5
Molecular Weight: 423.9 g/mol

Flumiclorac-pentyl

CAS No.: 87546-18-7

Cat. No.: VC21255789

Molecular Formula: C21H23ClFNO5

Molecular Weight: 423.9 g/mol

* For research use only. Not for human or veterinary use.

Flumiclorac-pentyl - 87546-18-7

Specification

Description Flumiclorac-pentyl, also known as S-23031 or resource, belongs to the class of organic compounds known as phenylpyrrolines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrroline ring through a CC or CN bond. Flumiclorac-pentyl exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, flumiclorac-pentyl is primarily located in the membrane (predicted from logP). Flumiclorac-pentyl is a potentially toxic compound.
Flumiclorac pentyl is a pyrroline.
CAS No. 87546-18-7
Molecular Formula C21H23ClFNO5
Molecular Weight 423.9 g/mol
IUPAC Name pentyl 2-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-4-fluorophenoxy]acetate
Standard InChI InChI=1S/C21H23ClFNO5/c1-2-3-6-9-28-19(25)12-29-18-11-17(16(23)10-15(18)22)24-20(26)13-7-4-5-8-14(13)21(24)27/h10-11H,2-9,12H2,1H3
Standard InChI Key IRECWLYBCAZIJM-UHFFFAOYSA-N
SMILES CCCCCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C3=C(C2=O)CCCC3)F)Cl
Canonical SMILES CCCCCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C3=C(C2=O)CCCC3)F)Cl
Melting Point 89.0 °C
90°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator